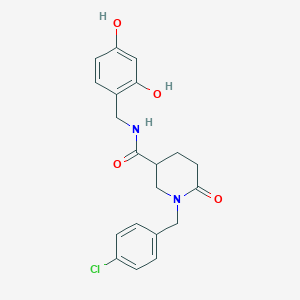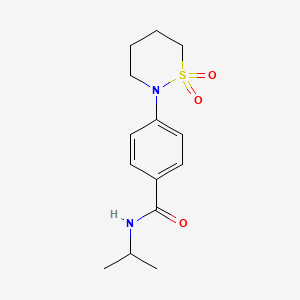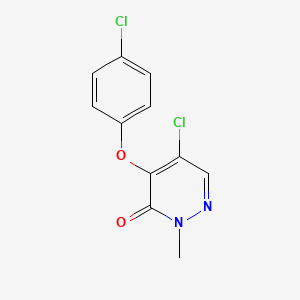
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide, also known as MPTAA, is a chemical compound with potential applications in the field of medicinal chemistry. It is a derivative of acrylamide, which is commonly used in the manufacturing of polymers and other industrial products. MPTAA has been shown to exhibit interesting biological properties, making it a promising candidate for drug development.
科学研究应用
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has been investigated for its potential use as an anticancer agent. In a study conducted by Liu et al. (2017), 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest. Another study by Yang et al. (2019) showed that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide could suppress the proliferation of breast cancer cells by inhibiting the Akt/mTOR signaling pathway. These findings suggest that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has potential as a novel anticancer agent.
作用机制
The mechanism of action of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide is not fully understood. However, studies have shown that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide can induce apoptosis by activating caspase-3 and downregulating the expression of Bcl-2, which is an anti-apoptotic protein. 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has been shown to exhibit cytotoxic effects on cancer cells, while having minimal toxicity on normal cells. In addition, 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. These effects suggest that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has potential as a selective anticancer agent.
实验室实验的优点和局限性
One advantage of using 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide in lab experiments is its potential as a selective anticancer agent. However, 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has not been extensively studied, and its mechanism of action is not fully understood. In addition, the synthesis of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide is relatively complex, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research on 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide to improve its yield and purity. Additionally, the efficacy and safety of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide should be tested in animal models to evaluate its potential as a therapeutic agent. Finally, the development of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide derivatives may lead to the discovery of more potent and selective anticancer agents.
In conclusion, 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide is a promising chemical compound with potential applications in the field of medicinal chemistry. Its cytotoxic effects on cancer cells and minimal toxicity on normal cells suggest that it has potential as a selective anticancer agent. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety as a therapeutic agent.
合成方法
The synthesis of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide involves the reaction of 2-methoxyphenylamine and 3-methoxyphenyl isocyanate in the presence of a base catalyst. The resulting product is then reacted with acryloyl chloride to form 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide. The purity and yield of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide can be improved by further purification using column chromatography.
属性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-8-5-7-14(12-15)18-17(19)11-10-13-6-3-4-9-16(13)21-2/h3-12H,1-2H3,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRUEBKRGUHDDK-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-methyl-6-propylpyrimidin-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B5689405.png)
![1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5689417.png)
![cis-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689420.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5689431.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-D-leucyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5689440.png)
![4-(2-chloro-6-fluorobenzyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689452.png)
![1,6-dimethyl-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5689464.png)


![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)
![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)